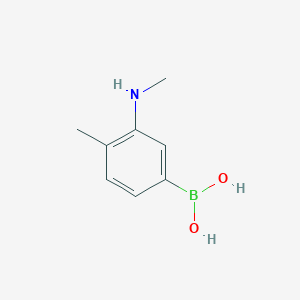

4-Methyl-3-(methylamino)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

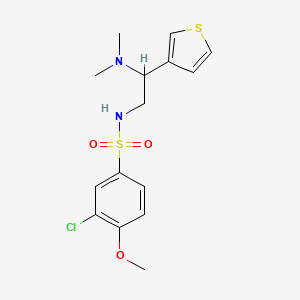

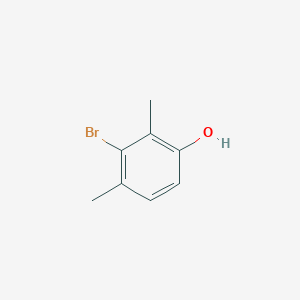

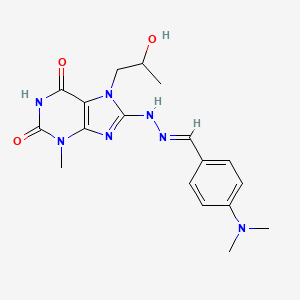

4-Methyl-3-(methylamino)phenylboronic acid is a chemical compound with the molecular formula C8H12BNO2 and a molecular weight of 165 . It is commonly used in organic synthesis .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12BNO2/c1-6-3-4-7(9(11)12)5-8(6)10-2/h3-5,10-12H,1-2H3 . This indicates that the compound has a planar structure with a minor bend around the C-B bond .Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . Another reaction involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Physical and Chemical Properties Analysis

This compound is a white to yellow powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学的研究の応用

Material Science and Nanotechnology

Phenylboronic acid-containing nanomaterials exhibit unique stimuli-responsive characteristics, making them suitable for biomedical applications. Hasegawa et al. (2015) synthesized phenylboronic acid-containing nanoparticles (PBANPs) via aqueous dispersion polymerization, revealing their potential for morphology-related effects due to their framboidal morphology and reversible swelling behavior (Hasegawa, Nishida, & Vlies, 2015).

Biomedical Engineering and Drug Delivery

Phenylboronic acid derivatives are investigated for their interaction with sugars, which can be exploited in drug delivery systems. Cheng et al. (2012) developed novel self-assembled hybrid nanoparticles for improving nasal adsorption of insulin, demonstrating non-cytotoxicity and efficient internalization into cells (Cheng, Zhang, Xiang, Wang, Zheng, Lu, & Li, 2012). Additionally, Yang et al. (2019) used phenylboronic acid-modified polyamidoamine as a tumor-targeting carrier for gene therapy, showing significant anti-proliferative effects and suppression of tumor growth (Yang, Zhang, Liu, Shi, Han, & Li, 2019).

Organic Synthesis

Phenylboronic acids play a crucial role in organic synthesis, enabling the creation of complex molecules. Yamamoto and Kirai (2008) demonstrated the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids, a method effective for synthesizing biologically active compounds (Yamamoto & Kirai, 2008). Furthermore, Giri et al. (2007) achieved Pd-catalyzed methylation and arylation of C-H bonds in carboxylic acids using phenylboronate, demonstrating the versatility of phenylboronic acids in C-H activation and C-C coupling reactions (Giri, Maugel, Li, Wang, Breazzano, Saunders, & Yu, 2007).

将来の方向性

特性

IUPAC Name |

[4-methyl-3-(methylamino)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-6-3-4-7(9(11)12)5-8(6)10-2/h3-5,10-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZUEWUVKXDSCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)NC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2824023.png)

![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)

![Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824034.png)

![2-{2,4-Dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid hydrate](/img/structure/B2824040.png)

![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824042.png)